3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This reaction typically proceeds via a condensation mechanism, where the amine reacts with the cyanoacetate to form the desired cyanoacetamide derivative. Industrial production methods often involve solvent-free reactions or the use of steam baths to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide include other cyanoacetamide derivatives and heterocyclic compounds. These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications . Some examples of similar compounds include:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- Indole derivatives
- Fluorinated pyridines
Properties
Molecular Formula |
C18H16N4OS2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16N4OS2/c1-9-6-7-11-14(20)15(25-17(11)21-9)16(23)22-18-12(8-19)10-4-2-3-5-13(10)24-18/h6-7H,2-5,20H2,1H3,(H,22,23) |
InChI Key |
DKPBECBPZQVPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)N |
Origin of Product |
United States |
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